

A Technical Guide to the Chemical Properties and Stability of Hydroxyurea in Solution

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Compound of Interest

Compound Name: Hydroxyurea

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and solution stability of **hydroxyurea**. It is intended to serve as a critical resource for professionals engaged in research, formulation development, and analytical testing of this important therapeutic agent. The guide details the physicochemical characteristics of **hydroxyurea**, explores its degradation pathways under various conditions, and outlines established experimental protocols for its stability assessment.

Chemical and Physical Properties of Hydroxyurea

Hydroxyurea (also known as hydroxycarbamide) is a simple, non-alkylating antimetabolite and a hydroxyl-substituted urea.^[1] First synthesized in 1869, its biological activity was recognized in 1928, and it is now a crucial medication for treating myeloproliferative neoplasms, sickle cell disease, and certain cancers.^{[1][2]} Its therapeutic effects are primarily derived from its ability to inhibit the enzyme ribonucleotide reductase, thereby impeding DNA synthesis.^{[1][3][4]}

The fundamental physicochemical properties of **hydroxyurea** are summarized in the table below.

Table 1: Physicochemical Properties of **Hydroxyurea**

Property	Value	Reference(s)
IUPAC Name	Hydroxyurea	[1][5]
Synonyms	Hydroxycarbamide, N-Hydroxyurea	[1][5]
Chemical Formula	CH ₄ N ₂ O ₂	[2][5]
Molecular Weight	76.055 g/mol	[5][6]
Appearance	White to off-white crystalline solid, odorless	[5][6]
Melting Point	133-136 °C or 141 °C (decomposes)	[1][7]
pKa	10.14 (strongest acidic)	[2][6]
Solubility		
Water	Very soluble (>100 mg/mL at 21°C; ~10 mg/mL)	[5][8]
Hot Alcohol	Freely soluble	[5]
Ethanol	Practically insoluble	[6]
DMSO / Dimethylformamide	~1 mg/mL	[8]
LogP	-1.8	[6]

Stability of Hydroxyurea in Solution

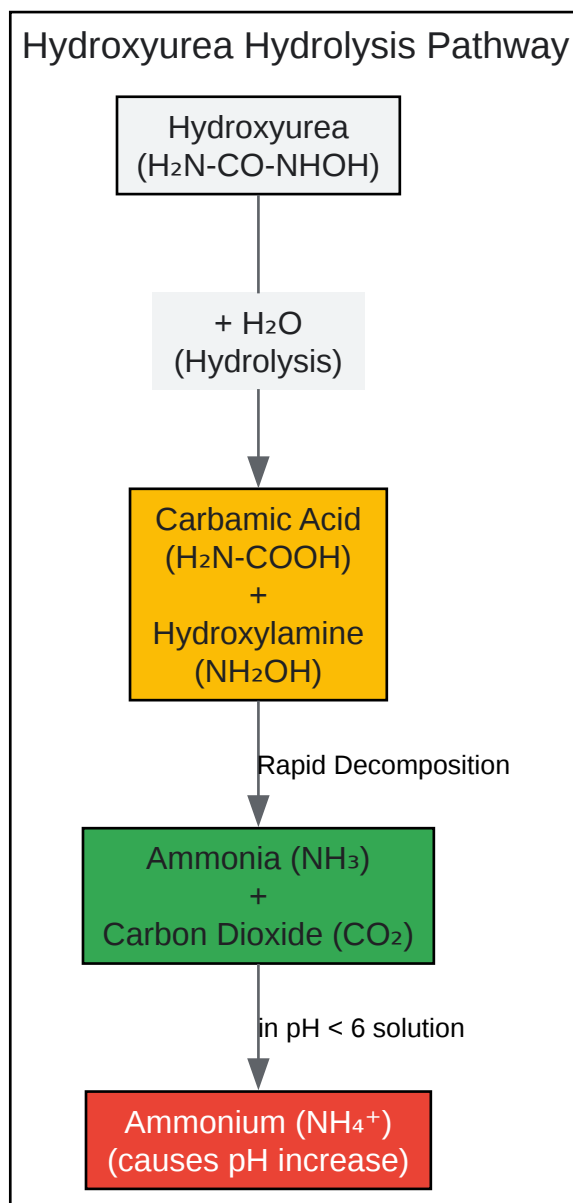
Hydroxyurea is known for its limited stability in aqueous solutions, a critical consideration for the development of liquid formulations and for in vitro experimental design.[9] Its degradation is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

Degradation Pathways

The primary degradation route for **hydroxyurea** in aqueous solution is hydrolysis. This reaction proceeds through the formation of carbamic acid and hydroxylamine. Carbamic acid is unstable and rapidly decomposes into ammonia and carbon dioxide.[10] The resulting ammonia (pKa

9.25) is protonated to the ammonium ion in solutions with a pH below 6, leading to a gradual increase in the solution's pH over time.[10]

Under conditions of heat or in the presence of biological oxidants, **hydroxyurea** can also degrade to form nitric oxide (NO), a key component of its therapeutic effect in sickle cell disease, as well as other byproducts like hydrogen cyanide and N-hydroxyurethane.[9][11]



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Caption: Primary hydrolysis degradation pathway of **hydroxyurea** in aqueous solution.

Factors Affecting Stability

- pH: **Hydroxyurea**'s degradation can lead to an increase in the pH of unbuffered solutions over time. In one study, the pH of a 100 mg/mL oral liquid formulation increased by up to 1.6 units after 90 days of storage at room temperature.[\[10\]](#) Despite this change, the solutions remained slightly acidic (pH 5.55 to 5.95).[\[10\]](#)
- Temperature: Elevated temperatures accelerate the degradation of **hydroxyurea**.[\[9\]](#) For compounded oral solutions, refrigeration at 2-8°C is often recommended to prolong stability, while capsules and tablets are typically stored at controlled room temperature (20-25°C).[\[12\]](#) Aqueous stock solutions for laboratory use are not recommended to be stored for more than one day unless refrigerated or frozen.[\[7\]](#)[\[8\]](#)
- Light: While specific photostability studies are not extensively detailed in the provided results, standard practice for compounded **hydroxyurea** liquids involves storage in amber plastic or glass bottles, indicating a need to protect the drug from light.[\[10\]](#)[\[13\]](#)
- Oxidizing Agents: **Hydroxyurea** is susceptible to oxidation. Biological oxidants, including iron and copper-containing proteins, can convert **hydroxyurea** into nitric oxide (NO) and nitroxyl (HNO).[\[11\]](#) This reactivity is fundamental to some of its biological effects but also contributes to its chemical instability.[\[11\]](#)

Summary of Solution Stability

The stability of extemporaneously compounded **hydroxyurea** oral liquids has been evaluated under various conditions. These studies provide crucial beyond-use-date (BUD) information for clinical and research settings.

Table 2: Reported Stability of Compounded **Hydroxyurea** Oral Liquids

Concentration	Vehicle	Storage Container	Storage Condition	Stability Duration	Remaining Concentration	Reference(s)
100 mg/mL	Ora-Blend	Amber Plastic Bottles	Room Temp (25°C / 60% RH)	90 days	≥ 93.9%	[10]
100 mg/mL	Ora-Blend	Amber Plastic Syringes	Room Temp (25°C / 60% RH)	14 days	≥ 97.0%	[10]
Not Specified	Not Specified	Amber Plastic Bottles	Room Temp (25°C)	120 days	≥ 90%	[13]
Not Specified	Not Specified	Amber Plastic Bottles	Refrigerated (5°C)	120 days	≥ 90%	[13]

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately quantify **hydroxyurea** and distinguish it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique.

Stability-Indicating HPLC Method with Pre-Column Derivatization

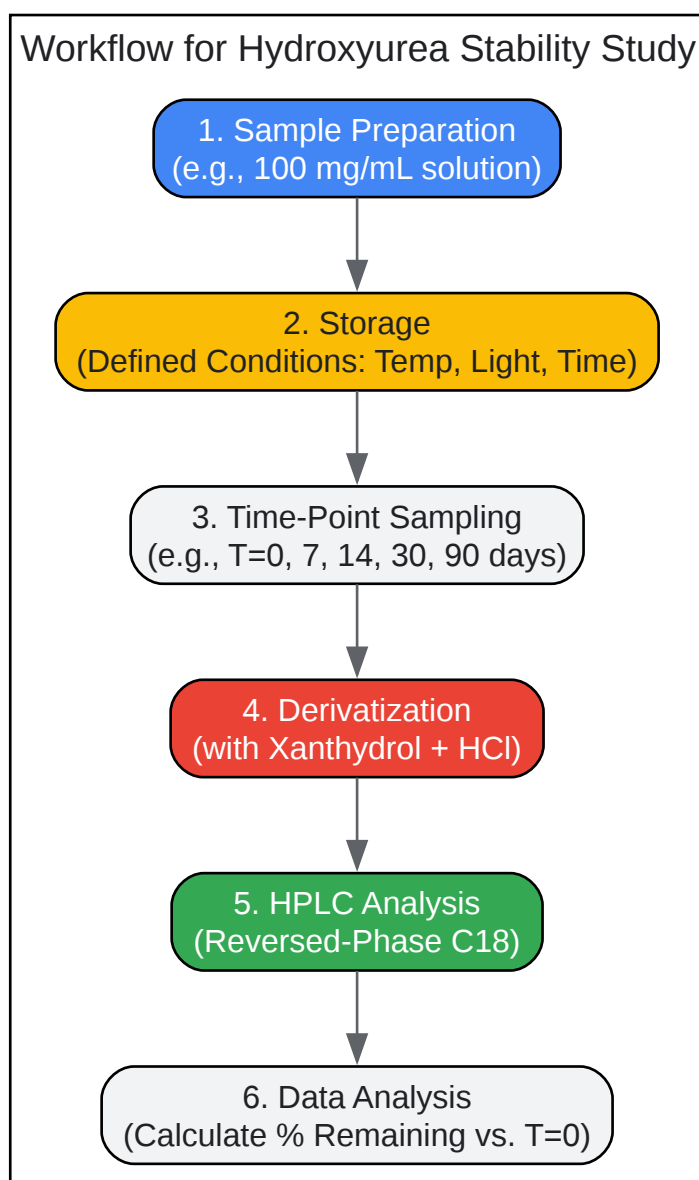
Due to its high polarity and small molecular size, **hydroxyurea** is poorly retained on conventional C18 reversed-phase HPLC columns.[\[10\]](#) To overcome this, a common and effective approach involves pre-column derivatization with xanthidrol, which renders the molecule more hydrophobic and allows for reliable separation and UV detection.[\[10\]](#)[\[14\]](#)

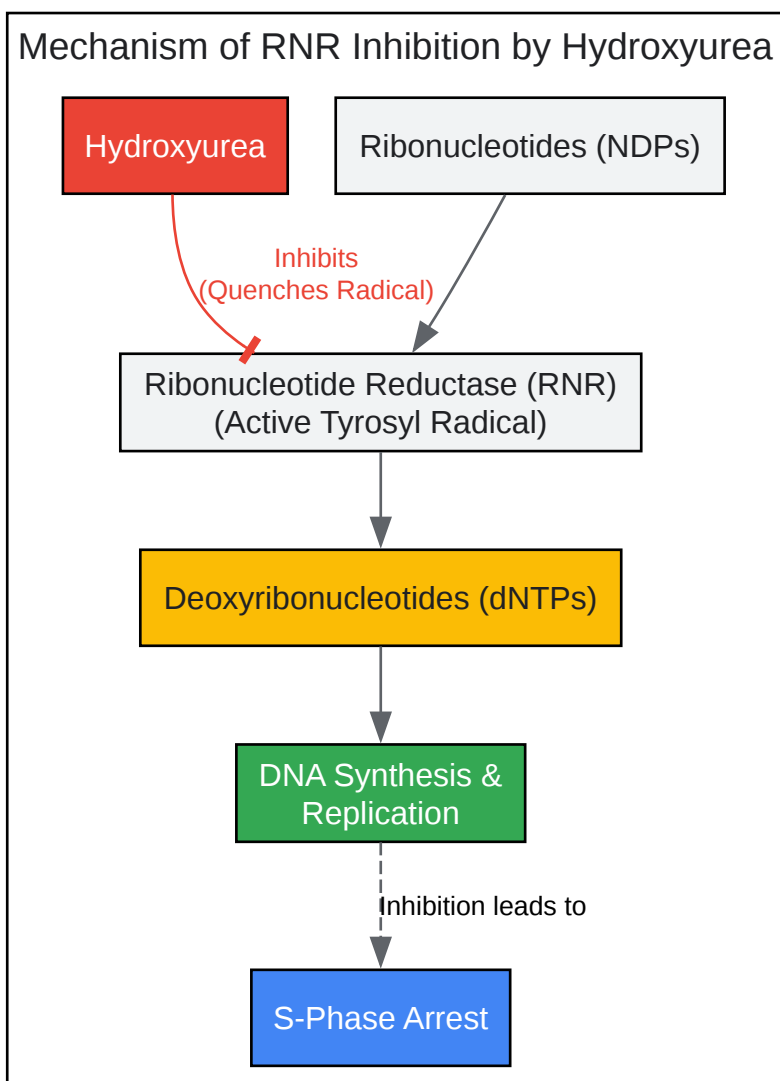
Detailed Methodology:

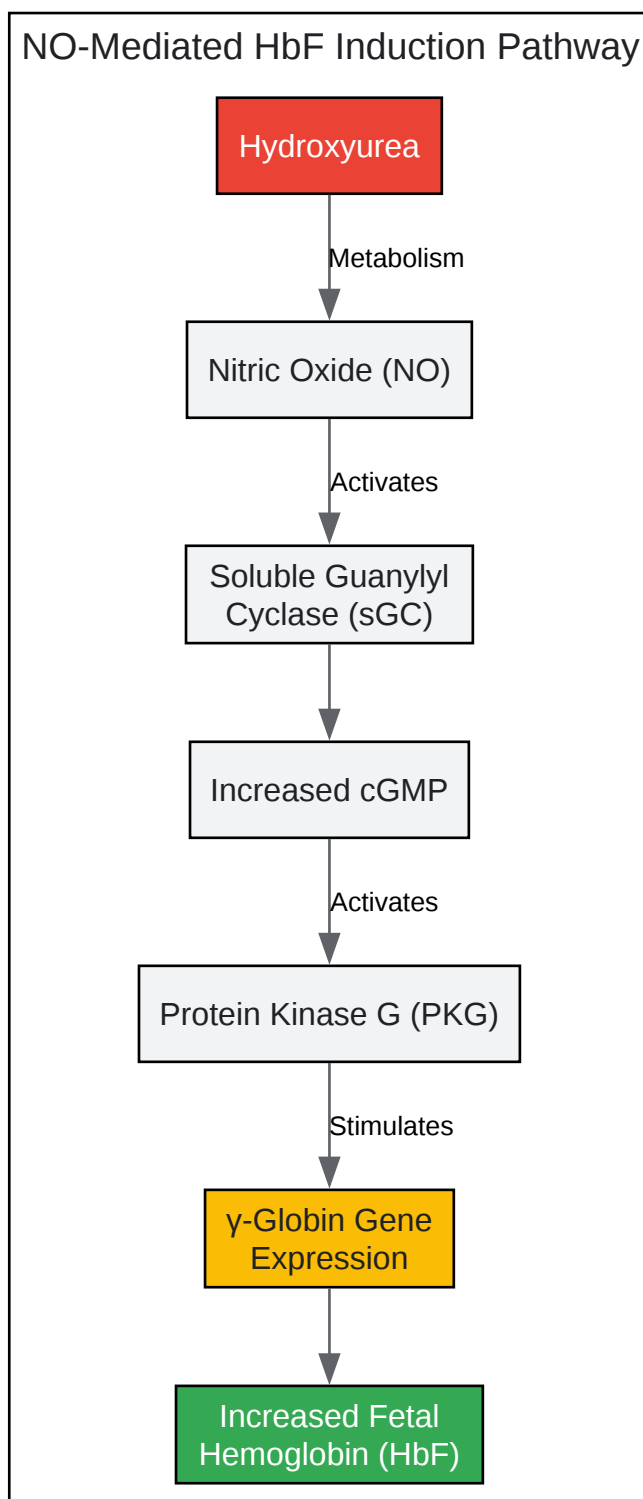
- Sample Preparation and Extraction:
 - Accurately weigh or pipette the **hydroxyurea** solution into a suitable centrifuge tube.
 - If working with a complex matrix (e.g., plasma), perform a protein precipitation step by adding a solvent like methanol and centrifuging to remove proteins.[\[14\]](#)
 - Dilute the sample to the desired concentration range using the mobile phase or an appropriate diluent.
- Derivatization Reaction:
 - To the prepared sample, add a solution of xanthyrol (e.g., 0.02 M in isopropyl alcohol).[\[10\]](#)[\[14\]](#)
 - Acidify the mixture by adding hydrochloric acid (e.g., 1.5 M HCl) to catalyze the reaction.[\[10\]](#)[\[14\]](#)
 - The reaction forms a stable xanthyl-**hydroxyurea** derivative that can be readily analyzed.
- Chromatographic Conditions (Example):
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A reversed-phase column (e.g., C18, 5 μ m, 4.6 x 150 mm).
 - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 82:18 v/v).[\[15\]](#)
Alternative gradients may involve methanol and water.
 - Flow Rate: 1.0 mL/min.[\[15\]](#)
 - Detection Wavelength: 214 nm or 240 nm.[\[14\]](#)[\[15\]](#)
 - Column Temperature: 35-45°C.[\[15\]](#)
- Forced Degradation Study:
 - To validate the method's specificity, a forced degradation study must be performed.

- Expose a solution of **hydroxyurea** to various stress conditions:
 - Acidic: 1N HCl at 70°C for 3 hours.[\[10\]](#)
 - Basic: 1N NaOH at 70°C for 3 hours.[\[10\]](#)
 - Oxidative: 30% H₂O₂ at 70°C for 3 hours.[\[10\]](#)
 - Thermal: Heat solution at 70°C for 3 hours.[\[10\]](#)
- Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact **hydroxyurea** peak, demonstrating specificity.

Workflow for Hydroxyurea Stability Study







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